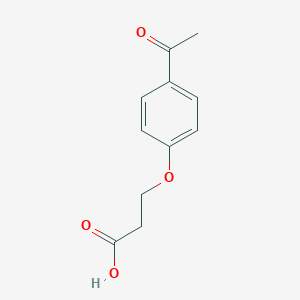

3-(4-Acetylphenoxy)propanoic acid

説明

3-(4-Acetylphenoxy)propanoic acid is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . It is characterized by the presence of an acetyl group attached to a phenoxy group, which is further connected to a propanoic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetylphenoxy)propanoic acid typically involves the reaction of 4-acetylphenol with 3-chloropropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion formed from 4-acetylphenol attacks the electrophilic carbon of 3-chloropropanoic acid, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions such as temperature, pressure, and solvent choice to achieve higher yields and purity.

化学反応の分析

Types of Reactions

3-(4-Acetylphenoxy)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form a carboxylic acid group.

Reduction: The acetyl group can be reduced to an alcohol group.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products Formed

Oxidation: 3-(4-Carboxyphenoxy)propanoic acid.

Reduction: 3-(4-Hydroxyphenoxy)propanoic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

Medicinal Chemistry

3-(4-Acetylphenoxy)propanoic acid has been investigated for its anticancer properties . Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that certain derivatives can reduce the viability of A549 lung cancer cells by over 50% while maintaining lower toxicity towards non-cancerous cells .

Case Study: Anticancer Activity

- Cell Line : A549 (non-small cell lung cancer)

- Findings : Compounds derived from this compound demonstrated promising anticancer activity, with the most effective derivatives reducing cell viability significantly compared to controls .

Herbicide Development

The compound serves as a precursor in the synthesis of herbicides. Specifically, it can be transformed into various aryloxyphenoxypropionic acid derivatives, which are known for their herbicidal properties. For instance, it is involved in the production of fenoxaprop-ethyl, a widely used herbicide .

Table: Herbicidal Derivatives from this compound

| Compound Name | Application | Reference |

|---|---|---|

| Fenoxaprop-ethyl | Selective herbicide for grass control | |

| Aryloxyphenoxypropionic acid derivatives | Broad-spectrum herbicides |

Antioxidant Properties

Research has also highlighted the antioxidant potential of compounds related to this compound. These compounds can scavenge free radicals and may play a role in reducing oxidative stress in biological systems .

Case Study: Antioxidant Activity

作用機序

The mechanism of action of 3-(4-Acetylphenoxy)propanoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the acetyl group may participate in acetylation reactions, modifying the activity of proteins or other biomolecules. The phenoxy group may interact with various receptors or enzymes, influencing biological processes.

類似化合物との比較

Similar Compounds

3-(4-Aminophenyl)propanoic acid: Similar structure but with an amino group instead of an acetyl group.

3-(4-Ethylphenoxy)propanoic acid: Similar structure but with an ethyl group instead of an acetyl group.

3-(4-Isopropylphenoxy)propanoic acid: Similar structure but with an isopropyl group instead of an acetyl group.

Uniqueness

3-(4-Acetylphenoxy)propanoic acid is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties. The acetyl group can undergo various chemical transformations, making this compound a versatile intermediate in organic synthesis. Additionally, the acetyl group may confer specific biological activities, distinguishing it from other similar compounds.

生物活性

3-(4-Acetylphenoxy)propanoic acid is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula , with a molecular weight of approximately 196.21 g/mol. The compound features an acetyl group attached to a phenoxypropanoic acid backbone, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance, derivatives of similar compounds have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant pathogens. The minimum inhibitory concentrations (MIC) for these compounds ranged from 1 to 8 µg/mL against MRSA, indicating strong antimicrobial efficacy .

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 1 - 8 |

| Vancomycin-resistant E. faecalis | 0.5 - 2 |

| Gram-negative pathogens | 8 - 64 |

| Drug-resistant Candida species | 8 - 64 |

These findings suggest that the scaffold of this compound can be further developed into novel antimicrobial agents targeting resistant strains .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in prostaglandin biosynthesis associated with inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) that share structural similarities with propanoic acid derivatives have been shown to effectively reduce inflammation by inhibiting COX-1 and COX-2 activities .

Anticancer Activity

In addition to its antimicrobial and anti-inflammatory effects, studies have suggested potential anticancer properties. For example, certain derivatives of aryl propionic acids have demonstrated cytotoxic effects against various human tumor cell lines while showing lower toxicity towards normal cells . This selective cytotoxicity is crucial for developing targeted cancer therapies.

Study on Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial activity of various derivatives of phenoxypropanoic acids against clinically relevant pathogens. The results indicated that modifications to the phenolic ring significantly impacted the antimicrobial potency, with specific substitutions enhancing activity against both Gram-positive and Gram-negative bacteria .

The mechanisms underlying the biological activities of this compound include:

- Antimicrobial Mechanism : The compound's ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways contributes to its antimicrobial effects.

- Anti-inflammatory Mechanism : Inhibition of COX enzymes leads to decreased production of pro-inflammatory prostaglandins.

- Cytotoxic Mechanism : Induction of apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction has been observed in related compounds .

特性

IUPAC Name |

3-(4-acetylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-8(12)9-2-4-10(5-3-9)15-7-6-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVGZRZJTCMBDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356131 | |

| Record name | 3-(4-acetylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91143-72-5 | |

| Record name | 3-(4-Acetylphenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91143-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-acetylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。